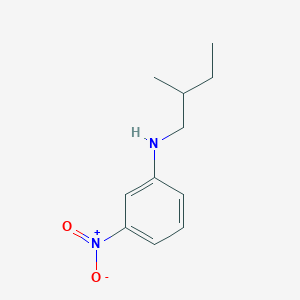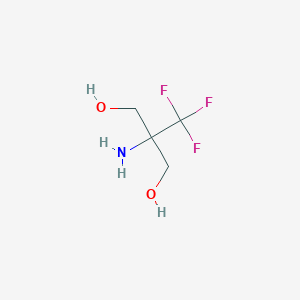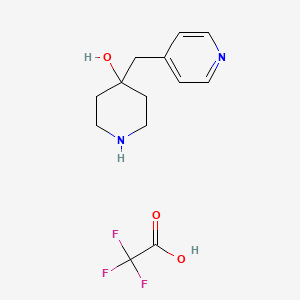
4-(Pyridin-4-ylmethyl)piperidin-4-ol,trifluoroaceticacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-4-ylmethyl)piperidin-4-ol, trifluoroacetic acid is a compound that combines a piperidine ring with a pyridine moiety, linked through a methylene bridge The trifluoroacetic acid component is often used to form a salt with the compound, enhancing its stability and solubility
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-4-ylmethyl)piperidin-4-ol typically involves the reaction of pyridine derivatives with piperidine derivatives. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-4-ylmethyl)piperidin-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyridine and piperidine rings can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce halogens or other functional groups into the molecule.
Scientific Research Applications
4-(Pyridin-4-ylmethyl)piperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Mechanism of Action
The mechanism of action of 4-(Pyridin-4-ylmethyl)piperidin-4-ol involves its interaction with specific molecular targets. For instance, it can act as a ligand for certain receptors, modulating their activity. The pathways involved may include signal transduction mechanisms that lead to various biological effects. Detailed studies on its binding affinity and interaction with receptors are crucial for understanding its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine and pyridine derivatives, such as:
Piperidin-4-ol derivatives: These compounds share the piperidine ring and have similar chemical properties.
Pyridin-4-ylmethyl derivatives: These compounds share the pyridine moiety and can undergo similar chemical reactions.
Uniqueness
4-(Pyridin-4-ylmethyl)piperidin-4-ol is unique due to its specific combination of piperidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable salts with trifluoroacetic acid further enhances its utility in various applications .
Properties
Molecular Formula |
C13H17F3N2O3 |
|---|---|
Molecular Weight |
306.28 g/mol |
IUPAC Name |
4-(pyridin-4-ylmethyl)piperidin-4-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H16N2O.C2HF3O2/c14-11(3-7-13-8-4-11)9-10-1-5-12-6-2-10;3-2(4,5)1(6)7/h1-2,5-6,13-14H,3-4,7-9H2;(H,6,7) |
InChI Key |
HMSGKATVQOQMAS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=NC=C2)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


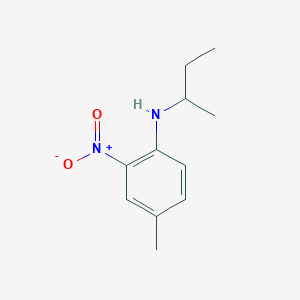
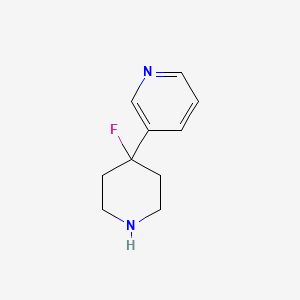
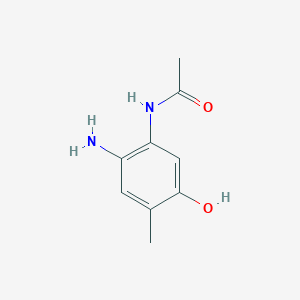

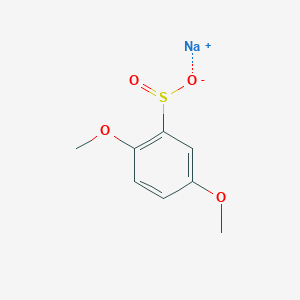
![1-[(2,3-Dihydro-1-benzofuran-5-ylmethyl)amino]propan-2-ol](/img/structure/B13248091.png)
![Bicyclo[3.1.1]heptan-2-amine](/img/structure/B13248100.png)
![2-[Methyl(methylimino)oxo-lambda6-sulfanyl]pyrimidin-4-ol](/img/structure/B13248105.png)
![1,3-Di-tert-butyl-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13248115.png)
